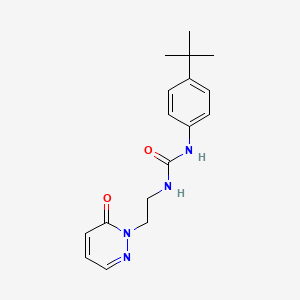

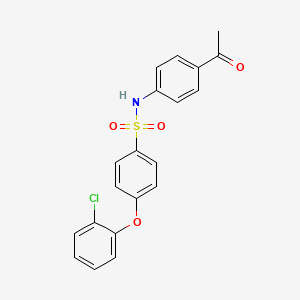

![molecular formula C18H14ClFN2O2 B2977535 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898461-95-5](/img/structure/B2977535.png)

2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule. It contains a quinazolinone moiety, which is a type of heterocyclic compound . Quinazolinones are known for their wide range of biological activities, including anti-HIV, anticancer, antifungal, antibacterial, and many others .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a quinazolinone core with various substitutions. Quinazolinones can be classified into different categories based on the substitution patterns of the ring system . The specific structure of this compound would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Quinazolinones are known to exhibit a broad spectrum of biological activities, which can be attributed to their ability to interact with various biological targets . The specific chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used.Aplicaciones Científicas De Investigación

Fluorescent Chemosensors for Metal Ions Research demonstrates the use of quinoline derivatives as fluorescent chemosensors, particularly for detecting metal ions like Zn(2+). A study by Li et al. (2014) developed a new fluorescent sensor that shows excellent selectivity and sensitivity for Zn(2+) over other cations in acetonitrile aqueous solution, suggesting potential applications in environmental monitoring and bioimaging (Li et al., 2014).

Antibacterial Agents Compounds with a quinoline backbone have been explored for their antibacterial properties. A study on novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides showcased promising in vitro antibacterial activity against various bacteria, indicating potential therapeutic applications (Largani et al., 2017).

Radioligands for Medical Imaging Halogenated quinolinecarboxamides have been evaluated as potential radioligands for the visualization of peripheral benzodiazepine receptors, which could be used in positron emission tomography (PET) or single photon emission computed tomography (SPECT) studies. This application is critical for neuroimaging and the study of neurodegenerative diseases (Cappelli et al., 2006).

Metal Ion Coordination Chemistry Quinoline derivatives also play a role in the coordination chemistry of metals, offering versatile environments to metal centers. This versatility is crucial for developing novel materials and catalysts (Ardizzoia et al., 2010).

Fluorescent Probes for DNA Detection Quinoline derivatives have been synthesized for use as fluorescent probes for DNA detection. These compounds, characterized by their planar structures and spectroscopic properties, offer potential applications in biological assays and diagnostics (Perin et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Quinazolinones are a promising class of compounds with a wide range of biological activities . Future research could focus on synthesizing new quinazolinone derivatives with different substitutions, in order to discover compounds with improved activity or novel mechanisms of action. Additionally, more detailed studies could be conducted to better understand the physical and chemical properties of these compounds, as well as their safety and potential hazards.

Propiedades

IUPAC Name |

2-chloro-6-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O2/c19-13-2-1-3-14(20)16(13)18(24)21-12-8-10-4-5-15(23)22-7-6-11(9-12)17(10)22/h1-3,8-9H,4-7H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJXDUDDDNTLOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

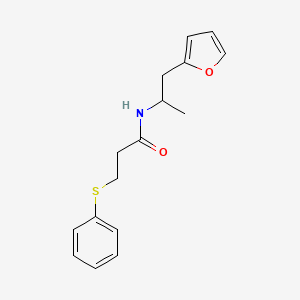

![1-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2977454.png)

![tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2977466.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2977468.png)

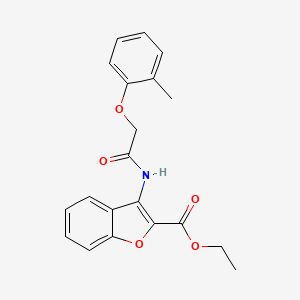

![2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2977469.png)

![2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide](/img/structure/B2977472.png)

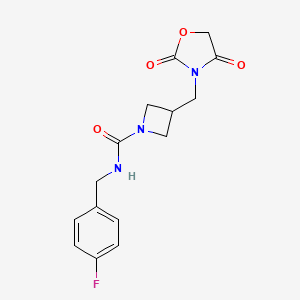

![N-(3-bromophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2977473.png)